molecular formula C20H32N6O6 B1667079 Bimolane CAS No. 74550-97-3

Bimolane

Cat. No. B1667079
CAS RN: 74550-97-3
M. Wt: 452.5 g/mol
InChI Key: JGQGCJKPBAYEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimolane is a compound with the molecular formula C20H32N6O6 . It has been commonly used in China for the treatment of psoriasis and various types of cancer . The molecular weight of Bimolane is 452.5 g/mol .


Molecular Structure Analysis

The IUPAC name of Bimolane is 1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving Bimolane are not detailed in the sources, it’s known that Bimolane can induce a variety of cellular and chromosomal changes in cultured lymphocytes .


Physical And Chemical Properties Analysis

Bimolane has a molecular weight of 452.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available sources .

Scientific Research Applications

Genotoxic Effects

Bimolane, commonly used in China for treating psoriasis and various cancers, has been observed to induce multiple types of chromosomal aberrations in human lymphocytes in vitro. This study highlighted bimolane's capability to induce micronuclei, predominantly resulting from chromosome breakage. Notably, it also caused non-disjunction and polyploidy, along with other chromosomal changes like dicentric chromosomes and premature centromeric division. The study implied that such alterations in bone marrow stem cells could contribute to secondary cancers in patients treated with bimolane (Roy & Eastmond, 2011).

Relationship with Leukemia

A report of a psoriasis patient who developed chronic myeloid leukemia (CML) following bimolane treatment raised concerns. Interestingly, the treatment with imatinib was successful in controlling both CML and psoriasis, suggesting a complex interaction between bimolane and leukemia (Gu, Li, Zhou, & Zhang, 2020).

Comparative Study with ICRF-154

A comparative study of bimolane and ICRF-154, both used for cancer, psoriasis, and uveitis treatment, revealed that these drugs are topoisomerase II catalytic inhibitors and may be responsible for unique types of secondary leukemia. Both showed similar cytotoxic and genotoxic effects, suggesting that bimolane could degrade to ICRF-154, which might be responsible for the observed effects (Vuong, Hasegawa, & Eastmond, 2013).

DNA-Adduct Formation

A study on mice treated with bimolane observed significant increases in DNA-adduct levels in white blood cells, indicating its potential to induce genetic modifications. The study also noted increased leukemia morbidity rates in treated mice, suggesting bimolane's role in inducing genetic changes (Chu Zhong-hua, 2007).

Antimetastatic Activities

Bisdioxopiperazine compounds, including bimolane, have been investigated for their antimetastatic activities. They have been seen to inhibit pathways related to angiogenesis, topoisomerase II, and other cellular mechanisms, showing promise in targeting tumor metastases. This review highlights the potential of bimolane and related compounds in cancer therapy, particularly in managing metastases (Lu & Lu, 2010).

properties

IUPAC Name

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQGCJKPBAYEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225549
Record name Bimolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimolane

CAS RN

74550-97-3
Record name Bimolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74550-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bimolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bimolane
Reactant of Route 2
Reactant of Route 2
Bimolane
Reactant of Route 3
Reactant of Route 3
Bimolane
Reactant of Route 4
Reactant of Route 4
Bimolane
Reactant of Route 5
Reactant of Route 5
Bimolane
Reactant of Route 6
Bimolane

Citations

For This Compound
263
Citations
Y Xue, D Lu, Y Guo, B Lin - Leukemia research, 1992 - Elsevier
… of bimolane ranged from 40 to 400 g (mean dose 194 g). The interval between the initiation of bimolane … This study indicates that: (1) bimolane is a causative factor of leukemia in this …
Number of citations: 82 www.sciencedirect.com
Y Xue, Y Guo, X Xie - Leukemia research, 1997 - Elsevier
… t(7;ll) which was probably caused by former bimolane and ICRF-154 therapy for psoriasis. … 14 cases of t-AML caused by bimolane therapy for psoriasis in 1992 [5] with eight cases of M3 …
Number of citations: 12 www.sciencedirect.com
CE Frantz, H Smith, DM Eades, AJ Grosovsky… - Cancer letters, 1997 - Elsevier
… Recent case reports indicate that bimolane is leukemogenic … In this report bimolane was shown to inhibit the activity of … of topoisomerase II by bimolane occurred through interactions …
Number of citations: 15 www.sciencedirect.com
MC Vuong, LS Hasegawa, DA Eastmond - Mutation Research/Genetic …, 2013 - Elsevier
… reported that bimolane at high … tested bimolane [9]. Thus the observed topo II inhibitory effects could have been due to ICRF-154 present within the bimolane or formed through bimolane …
Number of citations: 11 www.sciencedirect.com
SK Roy, DA Eastmond - Mutation Research/Genetic Toxicology and …, 2011 - Elsevier
… types of commercially available bimolane formulations obtained from different … bimolane were similar to those seen with the synthesized compound. Our studies indicate that bimolane …
Number of citations: 8 www.sciencedirect.com
N Camerman, A Hempel, A Camerman - Science, 1984 - science.org
X-ray diffraction studies of crystals from samples of bimolane synthesized in China and in the … activity of bimolane and ICRF-154. It appears that the anticancer activity of bimolane is due …
Number of citations: 16 www.science.org
YF Ren, GM Otter, FA Schmid - European Journal of Cancer and Clinical …, 1985 - Elsevier
… It is for these reasons that we extended our studies on bimolane into the … of bimolane and other analogs were compared on an equitoxic basis against four tumors. In general, bimolane …
Number of citations: 8 www.sciencedirect.com
B Xu, PW Noah, RB Skinner Jr, G Bale… - The Journal of …, 1991 - Wiley Online Library
… Bimolane is an analog of razoxane (9). In human use it … were treated with 0.6 g/day of bimolane for 1 to 3 months, there … administered and topically applied bimolane were evaluated for …
Number of citations: 12 onlinelibrary.wiley.com
MH Zhang, XY Wang, LS Gao - Zhonghua nei ke za zhi, 1993 - europepmc.org
The cooperative group included 18 provincial and district hospitals. A retrospective study was carried out on 140 cases of therapy related leukemia (TRL) caused by bimolane (BML) for …
Number of citations: 16 europepmc.org
SQ Chen, KX Xue, JZ Wu, GJ Ma - Zhongguo yao li xue bao= Acta …, 1995 - europepmc.org
Methods Bimolane 5, 10, and 15 mg. kg-1 was injected ip in mice to investigate its effects on chromosome/chromatid aberrations of bone marrow cells. Mutagenic effects on TA97, TA98, …
Number of citations: 5 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.